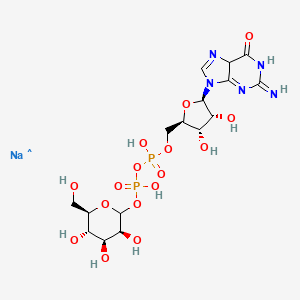
GDP-alpha-D-Mannose, Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GDP-alpha-D-Mannose, Disodium Salt is a nucleotide sugar that serves as a substrate for glycosyltransferase reactions in metabolism. It acts as a mannose donor for glycolipid synthesis and is essential in various biological processes, including protein glycosylation and cell wall biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: GDP-alpha-D-Mannose, Disodium Salt can be synthesized through chemical or enzymatic methods. The enzymatic method is more common and involves the use of enzymes from yeast or bacteria to catalyze the reaction between mannose and guanosine diphosphate (GDP). The reaction typically occurs under mild conditions, with the enzyme mannose-1-phosphate guanylyltransferase facilitating the formation of GDP-alpha-D-Mannose .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically engineered microorganisms. These microorganisms are cultured in bioreactors, where they produce the compound through their metabolic pathways. The product is then extracted and purified using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: GDP-alpha-D-Mannose, Disodium Salt primarily undergoes glycosylation reactions, where it donates a mannose residue to acceptor molecules. These reactions are catalyzed by glycosyltransferases and occur under physiological conditions.
Common Reagents and Conditions: The common reagents used in these reactions include glycosyltransferases and acceptor molecules such as proteins or lipids. The reactions typically occur in aqueous solutions at neutral pH and physiological temperatures .
Major Products: The major products formed from these reactions are glycosylated proteins and lipids, which play crucial roles in various biological processes, including cell signaling, immune response, and structural integrity of cell walls .
Scientific Research Applications
GDP-alpha-D-Mannose, Disodium Salt has a wide range of applications in scientific research:
Mechanism of Action
GDP-alpha-D-Mannose, Disodium Salt exerts its effects by acting as a mannose donor in glycosylation reactions. The compound binds to glycosyltransferases, which catalyze the transfer of the mannose residue to acceptor molecules. This process is crucial for the biosynthesis of glycoproteins and glycolipids, which are involved in various cellular functions .
Comparison with Similar Compounds
GDP-beta-D-Mannose: Another form of GDP-Mannose that acts as a mannose donor in glycosylation reactions.
UDP-Glucose: A nucleotide sugar involved in glycosylation and glycogen synthesis.
GDP-Fucose: A nucleotide sugar involved in the synthesis of fucosylated glycans.
Uniqueness: GDP-alpha-D-Mannose, Disodium Salt is unique in its specific role as a mannose donor for glycosyltransferases, which is essential for the biosynthesis of mannose-containing glycans. Its specific interactions with glycosyltransferases and its role in various metabolic pathways distinguish it from other nucleotide sugars .
Properties
Molecular Formula |
C16H25N5NaO16P2 |
|---|---|
Molecular Weight |
628.3 g/mol |
InChI |
InChI=1S/C16H25N5O16P2.Na/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15;/h3-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H2,17,20,28);/t4-,5-,6?,7-,8-,9+,10-,11+,14-,15?;/m1./s1 |
InChI Key |
CQXNDZVLRHBYSX-KINGXSPDSA-N |
Isomeric SMILES |
C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Na] |
Canonical SMILES |
C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















